1-(4-Iodo-3-methylphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-3-methylphenyl)ethylamine is an organic compound with the molecular formula C9H12IN It is a derivative of phenylethylamine, where the phenyl ring is substituted with an iodine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-3-methylphenyl)ethylamine typically involves the iodination of 3-methylphenylethylamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3-methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 3-methylphenylethylamine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted phenylethylamines.
Scientific Research Applications
1-(4-Iodo-3-methylphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and neurotransmitter analogs.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine substituent can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethylamine: Lacks the iodine substituent, resulting in different chemical and biological properties.
1-(4-Bromo-3-methylphenyl)ethylamine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
1-(4-Chloro-3-methylphenyl)ethylamine:
Uniqueness
1-(4-Iodo-3-methylphenyl)ethylamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and binding properties, making it valuable in specific research and industrial applications.
Biological Activity
1-(4-Iodo-3-methylphenyl)ethylamine is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the molecular formula C9H10IN, features an iodine atom substituted on a benzene ring along with a methyl group. This structural configuration is significant for its interactions with biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Effects
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notably, it has demonstrated activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The observed effects suggest that it may induce apoptosis or inhibit cell cycle progression in these cancer types.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may act as an agonist at certain serotonin receptors, particularly 5-HT2A receptors, influencing neurotransmitter release and cellular signaling pathways .
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to proteins or enzymes involved in various biochemical processes .
- Hydrogen Bonding : The amine group can form hydrogen bonds, further stabilizing interactions with biological targets.
Table 1: Summary of Biological Activities
Activity Type | Assessed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of E. coli and S. aureus | |
Anticancer | IC50 values for HeLa and A549 cells | |
Receptor Agonism | Agonist activity at 5-HT2A |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various compounds, this compound was tested against HeLa cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 30 µM. This suggests significant potential for further development as an anticancer agent.
Properties
IUPAC Name |
1-(4-iodo-3-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYONHPQHXOZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.